N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine
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Overview
Description
N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H16N4S It is characterized by the presence of a pyrazine ring substituted with a methylthio group and a diamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine typically involves the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate precursors under controlled conditions.
Introduction of the methylthio group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.
Attachment of the diamine side chain: The diamine side chain is attached through a series of amination reactions, often involving the use of protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine: Characterized by the presence of a pyrazine ring with a methylthio group and a diamine side chain.
N1-Methyl-N1-((3-(methylthio)pyridin-2-yl)methyl)ethane-1,2-diamine: Similar structure but with a pyridine ring instead of a pyrazine ring.
N1-Methyl-N1-((3-(methylthio)thiazol-2-yl)methyl)ethane-1,2-diamine: Contains a thiazole ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-methyl-N'-[(3-methylsulfanylpyrazin-2-yl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-13(6-3-10)7-8-9(14-2)12-5-4-11-8/h4-5H,3,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDGGIZCKBWVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=NC=CN=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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